Ethyl 4-(triphenylstannyl)butanoate
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Overview
Description
Ethyl 4-(triphenylstannyl)butanoate is an organotin compound that features a tin atom bonded to three phenyl groups and a butanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-(triphenylstannyl)butanoate can be synthesized through a nucleophilic substitution reaction. One common method involves the reaction of triphenyltin chloride with ethyl 4-bromobutanoate in the presence of a base such as sodium hydride. The reaction typically occurs in an aprotic solvent like tetrahydrofuran (THF) under reflux conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity while ensuring cost-effectiveness and safety.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(triphenylstannyl)butanoate undergoes several types of chemical reactions, including:
Oxidation: The tin atom can be oxidized to higher oxidation states.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The triphenylstannyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids can be used.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for reducing the ester group.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds can be employed.
Major Products
Oxidation: Products include tin oxides and modified esters.
Reduction: The primary product is ethyl 4-hydroxybutanoate.
Substitution: Various organotin compounds depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-(triphenylstannyl)butanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: Investigated for its potential use in biological assays and as a probe for studying enzyme activities.
Medicine: Explored for its potential in drug development, particularly in the design of organotin-based pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 4-(triphenylstannyl)butanoate involves its interaction with various molecular targets. The tin atom can coordinate with different ligands, influencing the reactivity of the compound. In biological systems, it may interact with enzymes or proteins, altering their function and activity.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-(trimethylstannyl)butanoate
- Ethyl 4-(tributylstannyl)butanoate
- Ethyl 4-(triphenylsilyl)butanoate
Uniqueness
Ethyl 4-(triphenylstannyl)butanoate is unique due to the presence of the triphenylstannyl group, which imparts distinct reactivity and stability compared to other organotin compounds. Its structural features make it particularly useful in specific synthetic applications and research contexts.
Properties
CAS No. |
89741-52-6 |
---|---|
Molecular Formula |
C24H26O2Sn |
Molecular Weight |
465.2 g/mol |
IUPAC Name |
ethyl 4-triphenylstannylbutanoate |
InChI |
InChI=1S/C6H11O2.3C6H5.Sn/c1-3-5-6(7)8-4-2;3*1-2-4-6-5-3-1;/h1,3-5H2,2H3;3*1-5H; |
InChI Key |
ZIOHMUXANYRMJD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC[Sn](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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